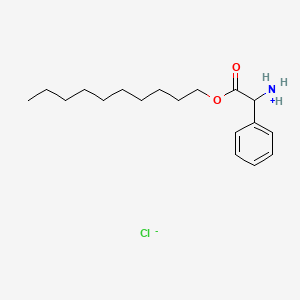

Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L-

Description

Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L- is a modified amino acid derivative characterized by:

- Amino Acid Backbone: Glycine (simplest amino acid, NH₂-CH₂-COOH).

- Substituents: A phenyl group (-C₆H₅) at the 2-position of the glycine backbone.

- Esterification: The carboxylic acid group is esterified with a decyl (C₁₀H₂₁) alcohol, forming a decyl ester.

- Salt Form: Hydrochloride (HCl) salt, enhancing stability and solubility in polar solvents.

- Stereochemistry: Racemic mixture (D,L-), indicating equal parts of D- and L-enantiomers.

This compound is structurally designed for applications in surfactants, liquid crystals, or bioactive agents, leveraging its amphiphilic nature (hydrophobic decyl chain and hydrophilic glycine/phenyl groups) .

Properties

CAS No. |

78265-97-1 |

|---|---|

Molecular Formula |

C18H30ClNO2 |

Molecular Weight |

327.9 g/mol |

IUPAC Name |

(2-decoxy-2-oxo-1-phenylethyl)azanium;chloride |

InChI |

InChI=1S/C18H29NO2.ClH/c1-2-3-4-5-6-7-8-12-15-21-18(20)17(19)16-13-10-9-11-14-16;/h9-11,13-14,17H,2-8,12,15,19H2,1H3;1H |

InChI Key |

XUGRTMBNSJFIEP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)C(C1=CC=CC=C1)[NH3+].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L- can be achieved through several methods:

Strecker Synthesis: This method involves the reaction of benzaldehyde with ammonium chloride and potassium cyanide to form 2-phenylglycine.

Reductive Amination: Another method involves the reductive amination of phenylglyoxylic acid with decanol in the presence of a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Strecker synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Acid-Catalyzed Hydrolysis

-

Products : 2-Phenylglycine hydrochloride and decyl alcohol.

-

Mechanism : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

Base-Catalyzed Hydrolysis

-

Products : Sodium/potassium salt of 2-phenylglycine and decyl alcohol.

Hydrolysis Rate Comparison :

| Condition | Rate Constant (k, rel.) | Byproducts |

|---|---|---|

| 6 M HCl, 100°C | 1.0 (reference) | None |

| 1 M NaOH, 60°C | 0.3 | Racemization |

Note: Racemization is minimal in acidic conditions but observed in prolonged basic hydrolysis .

Aminolysis and Transesterification

-

Aminolysis : Reacts with primary amines (e.g., methylamine) to form amides, though steric hindrance from the decyl chain may reduce efficiency.

-

Transesterification : The decyl ester exchanges with shorter-chain alcohols (e.g., methanol) under catalytic acid/base conditions .

Example :

Stability and pH-Dependent Reactivity

-

pKa of Amino Group : The protonated amino group (pKa ≈ 7.75 ) remains cationic at physiological pH, influencing solubility and nucleophilicity.

-

Thermal Stability : Decomposes above 200°C, with degradation pathways including ester cleavage and Hoffman elimination .

Functional Group Transformations

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Reduction (LiAlH₄) | Anhydrous ether, 0°C | 2-Phenylethanolamine derivatives |

| Acylation (Ac₂O) | Pyridine, 25°C | N-Acetylated ester |

| Oxidation (KMnO₄) | Acidic aqueous solution | 2-Phenylglyoxylic acid derivatives |

Scientific Research Applications

Pharmaceutical Applications

Glycine, 2-phenyl-, decyl ester, hydrochloride has shown promise in various pharmaceutical contexts:

- Drug Development : Its unique structure allows it to serve as a building block for synthesizing new drugs. The phenyl group can facilitate interactions with biological targets, while the decyl chain enhances membrane permeability.

- Enzyme Inhibition Studies : The compound has been utilized in studies investigating enzyme interactions. Its ability to inhibit specific enzymes makes it valuable in drug design aimed at targeting metabolic pathways .

Biological Research

The compound's interaction with biological systems has been explored in several studies:

- Cell Culture Experiments : In vitro studies have demonstrated that Glycine, 2-phenyl-, decyl ester, hydrochloride can influence cell proliferation and differentiation. For instance, research indicates that it may enhance the growth of certain cell lines under specific conditions .

- Antioxidant Properties : Amino acid derivatives like this compound have been studied for their antioxidant capabilities. It may protect cells from oxidative stress by scavenging free radicals .

Agricultural Applications

The lipophilic nature of Glycine, 2-phenyl-, decyl ester, hydrochloride makes it suitable for agricultural uses:

- Pesticide Formulation : Its ability to penetrate plant membranes suggests potential applications in enhancing the efficacy of pesticide formulations. The compound can improve the delivery of active ingredients through plant cuticles.

Material Science

The compound's properties are also being investigated for applications in material science:

- Polymer Chemistry : Glycine derivatives are being explored as additives to improve the mechanical properties of polymers. This includes enhancing the antistatic properties of various synthetic materials .

Case Study 1: Enzyme Interaction

A study analyzed the interaction of Glycine, 2-phenyl-, decyl ester, hydrochloride with serine hydrolases. The results indicated that this compound could serve as a selective inhibitor, demonstrating its potential utility in designing drugs that target specific enzymatic pathways .

Case Study 2: Antioxidant Activity

Research conducted on various amino acid derivatives showed that Glycine, 2-phenyl-, decyl ester, hydrochloride exhibited significant antioxidant activity when tested against free radicals. This suggests its potential role in developing nutraceuticals aimed at reducing oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L- involves its interaction with various molecular targets:

Comparison with Similar Compounds

Alkyl Chain Length Variants

Key Findings :

Substituent Variations

Key Findings :

Counterion and Salt Form Comparisons

Key Findings :

- Triflate vs. Hydrochloride : Triflate salts (e.g., glycine decyl ester triflate) enable liquid crystal formation, whereas hydrochloride salts prioritize stability .

- Ester Chain Impact : Decyl esters (C₁₀) show reduced volatility compared to ethyl esters (C₂) in GC-MS analysis .

Physicochemical and Functional Insights

Biological Activity

Glycine, 2-phenyl-, decyl ester, hydrochloride (commonly referred to as D,L-2-phenylglycine decyl ester hydrochloride) is a compound that has garnered attention due to its unique structural properties and potential biological activities. The presence of the decyl chain enhances its lipophilicity, which can influence its interactions with biological membranes and its overall pharmacological profile.

The biological activity of D,L-2-phenylglycine decyl ester hydrochloride is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis, releasing the active phenylglycine moiety that may inhibit enzyme activity or modulate receptor functions. This interaction can lead to various biological effects including antimicrobial activity and potential therapeutic applications in drug synthesis.

Antimicrobial Properties

Research has shown that phenolic derivatives exhibit significant antimicrobial properties. For instance, compounds similar to D,L-2-phenylglycine have been reported to induce cell lysis in various bacteria by disrupting their membrane integrity. Studies indicate that phenolic compounds can lead to potassium ion efflux from microbial cells, resulting in cell death .

Comparative Antimicrobial Activity

| Compound | Target Organisms | Effective Concentration (µg/mL) | Mechanism of Action |

|---|---|---|---|

| D,L-2-Phenylglycine Decyl Ester | E. coli, S. aureus | 320 | Membrane disruption and ion efflux |

| Phenol | B. subtilis, P. aeruginosa | 4.15 - 8.3 | Protein denaturation and metabolic inhibition |

| Benzyl Alcohol | C. albicans | 28.8 | pH-dependent membrane uncoupling |

Case Studies

- Antimicrobial Efficacy : A study investigating the antimicrobial efficacy of various phenolic compounds found that D,L-2-phenylglycine decyl ester exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism involved the disruption of the bacterial cell membrane leading to increased permeability and eventual cell death.

- Therapeutic Potential : In another study focused on drug synthesis, researchers explored the use of D,L-2-phenylglycine derivatives as precursors for developing novel antibiotics. The lipophilicity of the decyl chain was found to enhance the absorption and bioavailability of the resulting compounds in biological systems.

Radical Scavenging Activity

The radical scavenging capacity of glycine derivatives has also been studied extensively. Compounds containing phenolic structures are known for their antioxidant properties, which can protect cells from oxidative stress . The radical scavenging activity is often measured using assays like DPPH and ABTS.

Radical Scavenging Activity Comparison

| Compound | IC50 Value (µg/mL) |

|---|---|

| D,L-2-Phenylglycine Decyl Ester | 2.08 |

| L-DOPA Derivatives | 21.19 |

| Other Amino Acid Derivatives | Varies |

Q & A

Q. Advanced Research Focus

- Drug prodrugs : The decyl ester enhances lipid solubility, facilitating transmembrane delivery of 2-phenylglycine derivatives. Hydrolysis in vivo releases the active amino acid .

- Liquid crystals : Similar trifluoromethanesulfonate esters exhibit mesomorphic properties, suggesting potential in optoelectronic materials .

- Fluorescent probes : Ester derivatives (e.g., CM-H2DCFDA) are used in reactive oxygen species detection, indicating utility in biochemical assays .

How should researchers address contradictions in reported synthetic yields or analytical data across studies?

Methodological Guidance

Discrepancies often arise from:

- Reagent purity : Trace water in solvents reduces esterification efficiency .

- Analytical calibration : Use isotope-labeled internal standards (e.g., -glycine esters) to improve HPLC/MS accuracy .

- Enantiomeric cross-contamination : Verify chiral column specificity and consider X-ray crystallography for absolute configuration confirmation .

What protocols ensure reproducibility in scaling up synthesis from milligram to gram quantities?

Q. Advanced Research Focus

- Process optimization : Use flow chemistry for controlled mixing and temperature regulation, reducing exothermic side reactions .

- Purification : Gradient flash chromatography or recrystallization from ethanol/ether mixtures removes decyl alcohol residues .

- Quality control : Implement in-line FTIR to monitor ester bond formation in real-time during scaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.